molecular formula C18H20N6OS B2385578 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-17-3

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2385578
CAS No.: 868967-17-3
M. Wt: 368.46
InChI Key: YATPDZGRESCZHU-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a synthetic small molecule characterized by a triazolopyridazine core fused with a pyridin-2-yl substituent. This heterocyclic scaffold is linked to a 4-methylpiperidine moiety via a sulfanyl-ethanone bridge. Its design leverages bivalent binding motifs, which are known to enhance potency by engaging multiple domains of target proteins .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-7-10-23(11-8-13)17(25)12-26-16-6-5-15-20-21-18(24(15)22-16)14-4-2-3-9-19-14/h2-6,9,13H,7-8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPDZGRESCZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This step involves the reaction of a suitable precursor with reagents such as methylamine and formaldehyde under controlled conditions to form the piperidine ring.

    Synthesis of the triazolopyridazine moiety: This step involves the cyclization of a pyridine derivative with hydrazine and other reagents to form the triazolopyridazine ring.

    Coupling of the two moieties: The final step involves the coupling of the piperidine ring with the triazolopyridazine moiety using a suitable linker, such as ethanone, under specific reaction conditions.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

AZD5153 (Triazolopyridazine-Based Bromodomain Inhibitor)

AZD5153, a bivalent bromodomain and extraterminal (BET) inhibitor, shares the triazolopyridazine core with the query compound. Key differences include:

  • Substituents: AZD5153 features a methoxy-triazolo group and a phenoxyethyl-piperidine linker, whereas the query compound incorporates a pyridin-2-yl group and a sulfanyl-ethanone bridge.
  • Target Engagement: AZD5153 exhibits nanomolar potency against BRD4 via bivalent binding, while the query compound’s target remains unconfirmed but is hypothesized to involve similar epigenetic regulators due to structural parallels .

Arylpiperazine Derivatives (e.g., MK45)

Piperazine/thiophene-containing compounds (e.g., MK45) highlight the role of heterocyclic linkers in pharmacokinetics. Unlike the query compound’s piperidine-sulfanyl bridge, MK45 uses a piperazine-thiophene motif, which may reduce metabolic stability but enhance solubility .

Methods for Molecular Similarity Analysis

Tools like SimilarityLab enable rapid identification of structurally similar compounds and activity prediction. For the query compound, such analyses prioritize commercial analogs with triazolopyridazine or pyridinyl motifs, facilitating target prediction (e.g., BET proteins, kinases) .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents Hypothesized Target Potency (IC50) Selectivity Notes
Query Compound Triazolopyridazine Pyridin-2-yl, sulfanyl-ethanone BET/kinases N/A Bivalent binding potential
AZD5153 Triazolopyridazine Methoxy-triazolo, phenoxyethyl BRD4 <10 nM High BET selectivity
MK45 Piperazine-thiophene Trifluoromethylpyridinyl Undisclosed N/A Improved solubility

Research Findings and Implications

  • Bivalent Binding: Compounds like AZD5153 demonstrate that dual-domain engagement (e.g., BRD4 BD1/BD2) enhances cellular potency. The query compound’s sulfanyl-ethanone linker may similarly enable multivalent interactions .
  • Metabolic Stability : Piperidine derivatives often exhibit superior metabolic stability compared to piperazine analogs, suggesting an advantage for the query compound in vivo .
  • Activity Prediction : Consensus activity profiling (via SimilarityLab) suggests kinase or BET inhibition as plausible mechanisms, warranting further enzymatic assays .

Biological Activity

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and a triazolo-pyridazine ring system. The molecular formula is C15H19N5SC_{15}H_{19N_{5}S}, with a molecular weight of approximately 305.41 g/mol. The structural components contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, triazolo-pyridazine derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. One promising derivative exhibited cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively . The compound's ability to inhibit c-Met kinase (IC50 = 0.090 µM) suggests a mechanism that could be exploited in targeted cancer therapies.

Antidiabetic Activity

Another area of interest is the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. Similar compounds have shown effective inhibition of DPP-IV with IC50 values around 100 nM, leading to reduced glucose excursions and increased plasma insulin levels in preclinical models . This indicates a promising avenue for developing therapeutic agents for diabetes management.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific enzymes and receptors:

  • Kinase Inhibition : The triazolo-pyridazine moiety allows for effective binding to c-Met kinase, disrupting signaling pathways involved in tumor proliferation.
  • DPP-IV Inhibition : The piperidine structure enhances the binding affinity to DPP-IV, resulting in improved glucose metabolism.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

StudyCompoundTargetIC50 ValueFindings
Triazolo-pyridazine derivativec-Met kinase0.090 µMSignificant cytotoxicity against cancer cell lines
E3024 (related compound)DPP-IV~100 nMReduced glucose levels in diabetic rat models

These findings illustrate the compound's potential as a lead structure for drug development targeting both cancer and diabetes.

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions:

  • Triazole ring formation : React pyridine derivatives with hydrazines under reflux in solvents like ethanol or dimethylformamide (DMF). Thionyl chloride (SOCl₂) may be used for chlorination steps .
  • Piperidine coupling : Nucleophilic substitution of the chlorinated intermediate with 4-methylpiperidine in DMF at 80–100°C .
  • Sulfur linkage : Introduce the sulfanyl group via thiol-disulfide exchange or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation . Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., switching from DMF to dioxane) to improve yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural identity confirmed, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.3–3.1 ppm) and confirms sulfur linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 438.12) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf ~0.5 in ethyl acetate/hexane) .

Q. What physicochemical properties are critical for handling and bioactivity?

  • Solubility : Moderate solubility in DMSO (~10 mM) but poor in aqueous buffers (<1 μM). Hydrophobic triazolo-pyridazine and piperidine groups dominate solubility profiles .
  • Stability : Susceptible to oxidation (due to sulfanyl group); store under N₂ at –20°C. Degrades at pH >8 or temperatures >40°C .
  • Melting Point : Experimentally determined via differential scanning calorimetry (DSC; ~180–185°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Core modifications : Replace pyridin-2-yl with pyridin-3-yl to alter π-π stacking with target enzymes .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) on the triazole ring to enhance binding affinity. Compare IC₅₀ values in enzyme inhibition assays .
  • Bivalent binding : Link two triazolo-pyridazine units (as in AZD5153) to improve potency via dual-domain inhibition .

Q. How to resolve discrepancies in biological data between in vitro and in vivo models?

  • Pharmacokinetic (PK) profiling : Measure plasma half-life (e.g., ~4–6 hours in rodents) and bioavailability (<30% due to first-pass metabolism) .
  • Metabolite identification : Use LC-MS to detect sulfoxide derivatives (oxidation by CYP3A4), which may reduce efficacy in vivo .
  • Tumor xenograft models : Correlate in vitro IC₅₀ (e.g., 50 nM for c-Myc inhibition) with in vivo tumor growth suppression (e.g., 60% reduction at 10 mg/kg dosing) .

Q. What strategies validate the compound’s enzyme inhibition mechanism?

  • Competitive binding assays : Use fluorescent probes (e.g., AlphaScreen) to measure displacement kinetics (Kd ~15 nM for BRD4 bromodomains) .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., BRD4) to identify key interactions (e.g., hydrogen bonds with pyridin-2-yl) .
  • Gene expression profiling : Quantify downstream targets (e.g., c-Myc mRNA levels via qPCR) post-treatment to confirm pathway modulation .

Methodological Considerations

  • Contradictions in data : For example, sulfur oxidation may reduce stability () but enhance metabolite activity (). Address this by synthesizing stabilized analogs (e.g., sulfone derivatives) .
  • Scalability : Transition from small-scale (mg) to gram-scale synthesis requires optimizing solvent volumes and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .

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